molecular formula C28H49N5P2 B6303534 N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine CAS No. 1820881-87-5

N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine

Cat. No.: B6303534
CAS No.: 1820881-87-5
M. Wt: 517.7 g/mol
InChI Key: TWEVQLRLGLHHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of dicyclohexylphosphino groups attached to a triazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with dicyclohexylphosphine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The phosphino groups can be oxidized to form phosphine oxides.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

    Coordination: The phosphino groups can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for the oxidation of phosphino groups.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

    Coordination: Transition metals like palladium or platinum can be used to form metal complexes, typically under inert atmosphere and in the presence of a suitable ligand.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted triazine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine largely depends on its role as a ligand in metal complexes. The phosphino groups coordinate with metal centers, altering the electronic properties of the metal and facilitating various catalytic processes. The triazine ring can also participate in interactions with biological targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-Bis(diphenylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
  • N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
  • N2,N4-Bis(dicyclohexylphosphino)-1,3,5-triazine-2,4-diamine

Uniqueness

N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is unique due to the presence of dicyclohexylphosphino groups, which provide steric bulk and influence the compound’s reactivity and coordination properties

Properties

IUPAC Name

2-N,4-N-bis(dicyclohexylphosphanyl)-6-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N5P2/c1-22-29-27(32-34(23-14-6-2-7-15-23)24-16-8-3-9-17-24)31-28(30-22)33-35(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h23-26H,2-21H2,1H3,(H2,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEVQLRLGLHHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NP(C2CCCCC2)C3CCCCC3)NP(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N5P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.